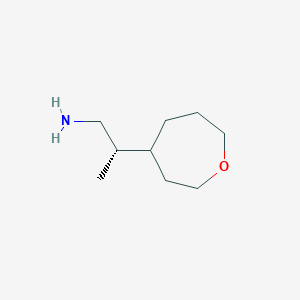
(2S)-2-(Oxepan-4-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(Oxepan-4-yl)propan-1-amine, also known as trans-4-(aminomethyl)cyclohexane-1-carboxylic acid, is a chiral cyclic amino acid that has been studied for its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of (2S)-2-(Oxepan-4-yl)propan-1-amine is not fully understood. It is believed to act as a partial agonist or antagonist at various receptors, depending on the specific receptor subtype and the context of the system. It may also modulate the release and uptake of various neurotransmitters, such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-(Oxepan-4-yl)propan-1-amine are complex and depend on the specific receptor subtype and the context of the system. It has been shown to affect various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It may also modulate the activity of various brain regions, such as the prefrontal cortex and the striatum.
Advantages and Limitations for Lab Experiments
One advantage of (2S)-2-(Oxepan-4-yl)propan-1-amine is its potential as a tool for investigating the role of various receptors and neurotransmitter systems in the brain. Its partial agonist or antagonist activity may allow for more precise modulation of receptor activity compared to full agonists or antagonists. However, one limitation is the complexity of its mechanism of action, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on (2S)-2-(Oxepan-4-yl)propan-1-amine. One area of interest is its potential as a treatment for psychiatric disorders, such as schizophrenia and depression. Another area of interest is its potential as a tool for investigating the role of various receptors and neurotransmitter systems in the brain. Additionally, further research may be needed to fully understand its mechanism of action and to develop more specific ligands for various receptor subtypes.
Synthesis Methods
(2S)-2-(Oxepan-4-yl)propan-1-amine can be synthesized through a multistep process involving the reaction of 4-bromomethyl-1-cyclohexene with sodium azide, followed by hydrogenation and cyclization. The resulting product is a racemic mixture of (2S,4R)- and (2S,4S)-isomers, which can be separated using chiral chromatography.
Scientific Research Applications
(2S)-2-(Oxepan-4-yl)propan-1-amine has been studied for its potential applications in drug discovery and development. It has been shown to act as a ligand for various receptors, including the serotonin 5-HT2A receptor and the dopamine D2 receptor. It has also been investigated as a potential treatment for psychiatric disorders, such as schizophrenia and depression.
properties
IUPAC Name |
(2S)-2-(oxepan-4-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(7-10)9-3-2-5-11-6-4-9/h8-9H,2-7,10H2,1H3/t8-,9?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIRNLNFJRSZFG-VEDVMXKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dimethyl-1,1-dioxopyrazolo[3,4-d][1,2]thiazol-3-one](/img/structure/B3003746.png)
![1-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl}prop-2-en-1-one](/img/structure/B3003747.png)
![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3003748.png)
![2-[6-(3-Chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3003749.png)
![Methyl (E)-4-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B3003753.png)
![N-ethyl-1,3-dimethyl-2,4-dioxo-N-phenyl-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3003754.png)


![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B3003761.png)


![2-Oxa-8-thia-5-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B3003764.png)

![4-[(4-Fluorosulfonyloxybenzoyl)amino]oxane](/img/structure/B3003769.png)